N-octadecylacetamide

Übersicht

Beschreibung

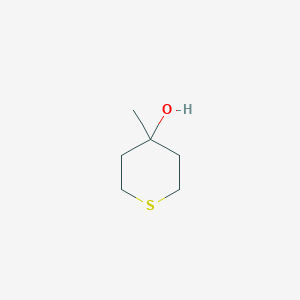

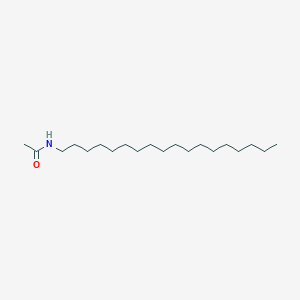

N-Octadecylacetamide, also known as Acetamide, N-octadecyl-, is a chemical compound with the molecular formula C20H41NO . It has an average mass of 311.546 Da and a mono-isotopic mass of 311.318817 Da .

Molecular Structure Analysis

N-Octadecylacetamide has a simple structure with a long hydrocarbon chain attached to an acetamide group . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 17 freely rotating bonds . The molecule has a polar surface area of 29 Ų and a molar refractivity of 98.3±0.3 cm³ .Physical And Chemical Properties Analysis

N-Octadecylacetamide has a density of 0.9±0.1 g/cm³ and a boiling point of 371.7±10.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.9±3.0 kJ/mol . The compound has a flash point of 234.1±4.0 °C and an index of refraction of 1.452 .Wissenschaftliche Forschungsanwendungen

- Practical Implications : Petroleum engineers can use AOA and AOHP during acidization in oil wells to protect casings and tubulars from corrosion .

Corrosion Inhibition in Petroleum Industry

Phase Change Materials (PCMs)

These applications highlight the versatility of N-octadecylacetamide across diverse scientific domains. Researchers continue to explore its potential in novel contexts, making it an intriguing compound for further investigation. If you need more information or have additional questions, feel free to ask! 😊

Wirkmechanismus

Target of Action

N-Octadecylacetamide is a derivative of acetamide . Acetamide’s primary target is the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . .

Mode of Action

Acetamide, a related compound, interacts with its target by binding to the active site, which leads to a change in the protein’s function . The specific interaction between N-Octadecylacetamide and its potential targets remains to be elucidated.

Pharmacokinetics

The predicted data suggests that n-octadecylacetamide has a high octanol-water partition coefficient (log kow = 765), indicating that it is likely lipophilic . This property could influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of N-Octadecylacetamide’s action are currently unknown. A related compound, 2-amino-n-octadecylacetamide, has been studied as a corrosion inhibitor for n80 steel in hydrochloric acid . It showed a maximum efficiency of 90.04% at a concentration of 150 ppm .

Action Environment

The action of N-Octadecylacetamide can be influenced by various environmental factors. For instance, the temperature can affect the efficiency of 2-amino-N-octadecylacetamide as a corrosion inhibitor . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-octadecylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSILEXHUBACKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440135 | |

| Record name | Acetamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3906-22-7 | |

| Record name | Acetamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N-octadecylacetamide influence its interaction with monomolecular films?

A2: Studies using monomolecular films of stearic acid, stearyl alcohol, and N-octadecylacetamide itself have provided insights into the compound's interactions. [] Research indicates that ionic associations are crucial for the interaction between N-octadecylacetamide and stearic acid films. Furthermore, when considering analogs of N-octadecylacetamide, the length of the alkyl chain significantly impacts the penetration process. []

Q2: Can N-octadecylacetamide be used as a building block for synthesizing other compounds with potentially useful properties?

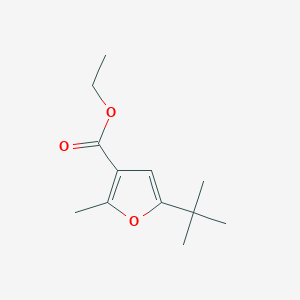

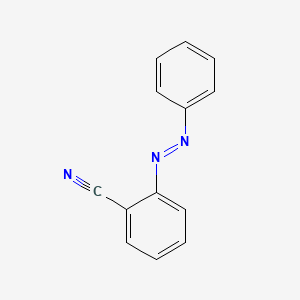

A3: Yes, 2-cyano-N-octadecylacetamide, a derivative, serves as a versatile intermediate for synthesizing a range of heterocyclic compounds. [] These synthesized compounds include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. Further modification through propoxylation with propylene oxide yields nonionic surfactants. These synthesized compounds exhibit promising antimicrobial and surface-active properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)

![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)